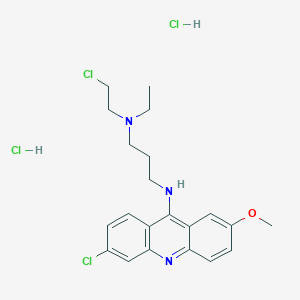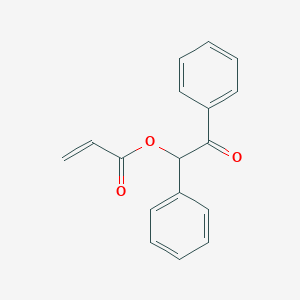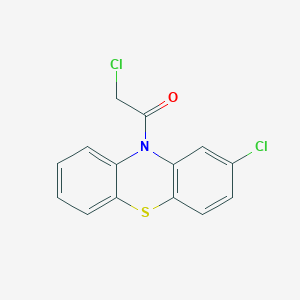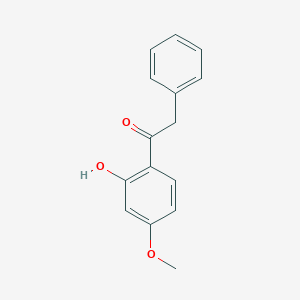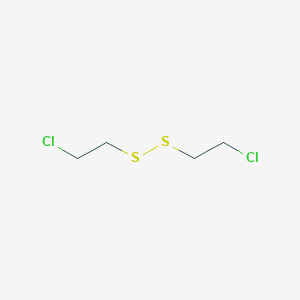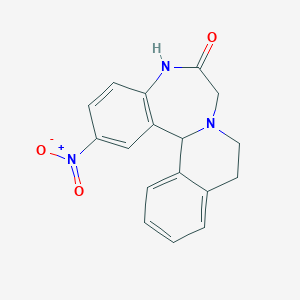
(4-ビニルフェニル)メタノール
概要
説明
BI-44370は、カルシトニン遺伝子関連ペプチド受容体のアンタゴニストとして作用する低分子薬です。この化合物は、C.H. Boehringer Sohn AG & Co. KGによって最初に開発され、主に急性片頭痛発作の治療における可能性について調査されています 。 BI-44370の分子式はC35H47N5O6で、分子量は633.78 g/molです .
科学的研究の応用
BI-44370 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the calcitonin gene-related peptide receptor.
Biology: Investigated for its role in modulating biological pathways involving the calcitonin gene-related peptide.
Medicine: Explored as a potential therapeutic agent for treating acute migraine attacks.
Industry: Potential applications in the development of new drugs targeting the calcitonin gene-related peptide receptor
Safety and Hazards
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
BI-44370は、カルシトニン遺伝子関連ペプチド受容体を拮抗することで効果を発揮します。この受容体は、片頭痛の病態生理に関与しており、その阻害は、片頭痛発作に関連する血管拡張と痛みを予防できます。 分子標的は、受容体自体と、カルシトニン遺伝子関連ペプチドの生物学的効果を仲介する下流のシグナル伝達経路を含みます .
準備方法
合成経路と反応条件
BI-44370の合成には、主要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。 詳細な合成経路は機密情報ですが、一般的に、目的の生成物を得るために、有機溶媒、触媒、特定の反応条件が使用されます .
工業生産方法
BI-44370の工業生産では、収率と純度を最大化する最適化された反応条件を用いた大規模合成が行われる可能性が高いです。 これには、精製と品質管理のために高速液体クロマトグラフィーを使用することが含まれます .
化学反応の分析
反応の種類
BI-44370は、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます .
形成される主な生成物
これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は水酸化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究アプリケーション
BI-44370は、以下を含むいくつかの科学研究アプリケーションを持っています。
化学: カルシトニン遺伝子関連ペプチド受容体を研究するためのツール化合物として使用されます。
生物学: カルシトニン遺伝子関連ペプチドを含む生物学的経路の調節における役割について調査されています。
医学: 急性片頭痛発作の治療のための潜在的な治療薬として探求されています。
類似化合物との比較
類似化合物
オルセゲパント: 別のカルシトニン遺伝子関連ペプチド受容体アンタゴニスト。
テルゲパント: 化学構造は異なりますが、作用機序が類似した化合物。
ウブロゲパント: 片頭痛治療における臨床用途がある別のアンタゴニスト.
BI-44370の独自性
BI-44370は、カルシトニン遺伝子関連ペプチド受容体に対する特異的な結合親和性と選択性においてユニークです。 臨床試験では、急性片頭痛発作の治療において、良好な安全性プロファイルと有効性を示す有望な結果が得られています .
特性
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: (4-Vinylphenyl)methanol plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating (4-Vinylphenyl)methanol into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining (4-Vinylphenyl)methanol with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated (4-Vinylphenyl)methanol introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



